molecular formula C12H9Br2NO2S B1654705 Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate CAS No. 260973-61-3

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Cat. No. B1654705
CAS RN: 260973-61-3
M. Wt: 391.08 g/mol
InChI Key: OFWMLVYVJATYNS-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate, also known as DBCO-Br, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a highly reactive and selective bioorthogonal reagent that allows for the specific labeling and imaging of biomolecules in living systems.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate involves the formation of a covalent bond between the Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate molecule and the azide-containing biomolecule. This reaction is highly selective and occurs rapidly, allowing for the efficient labeling and imaging of specific biomolecules. The resulting covalent bond is stable and irreversible, ensuring that the labeled biomolecule remains intact and functional.
Biochemical and Physiological Effects
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate has been shown to have minimal biochemical and physiological effects on living systems. This compound is highly selective and reacts specifically with azide-containing biomolecules, leaving other biomolecules unaffected. Additionally, the covalent bond formed between Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate and the labeled biomolecule is stable and irreversible, ensuring that the biomolecule remains intact and functional.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in lab experiments include its high selectivity and efficiency in labeling and imaging specific biomolecules. Additionally, the covalent bond formed between Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate and the labeled biomolecule is stable and irreversible, ensuring that the biomolecule remains intact and functional. However, the limitations of using Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate include its high reactivity, which requires careful handling and storage, and its relatively high cost compared to other labeling reagents.

Future Directions

There are numerous future directions for the use of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in scientific research. One potential direction is the development of new imaging techniques that utilize Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate to visualize specific biomolecules in living systems. Another potential direction is the use of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in drug discovery, where it can be used to identify and track specific biomolecules that are involved in disease processes. Additionally, the development of new bioorthogonal reagents that are more efficient and cost-effective than Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is an ongoing area of research.

Scientific Research Applications

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate has numerous applications in scientific research, particularly in the field of biochemistry and molecular biology. This compound is used as a bioorthogonal reagent for the specific labeling and imaging of biomolecules in living systems. It can react with azide-containing molecules in a highly selective and efficient manner, forming a covalent bond that is stable and irreversible. This allows for the visualization and tracking of specific biomolecules, such as proteins, nucleic acids, and carbohydrates, in real-time and in their native environment.

properties

IUPAC Name

ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWMLVYVJATYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372060
Record name ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

260973-61-3
Record name ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

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